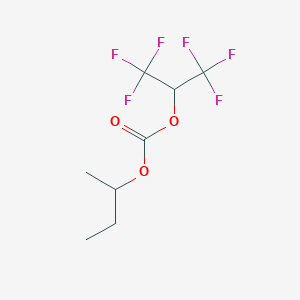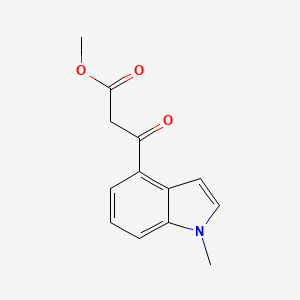
Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methyl ester group and a ketone group attached to an indole ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methyl-1H-indole-4-carboxylic acid.
Esterification: The carboxylic acid is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form the methyl ester.
Ketone Formation: The methyl ester is then subjected to a Friedel-Crafts acylation reaction using an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride to introduce the ketone group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Nitro, halo, and sulfonyl derivatives of the indole ring.
Aplicaciones Científicas De Investigación
Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and oncological conditions.
Biological Studies: The compound is used in studies investigating the biological activities of indole derivatives, including their anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Synthesis: It is a valuable building block in organic synthesis, enabling the construction of more complex molecules for research and development.
Mecanismo De Acción
The mechanism of action of Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate is primarily related to its ability to interact with biological targets through its indole moiety. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of various molecular pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(1H-indol-4-yl)-3-oxopropanoate: Lacks the methyl group on the indole nitrogen.
Ethyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate: Has an ethyl ester group instead of a methyl ester.
Methyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoate: The ketone group is attached to the 3-position of the indole ring instead of the 4-position.
Uniqueness
Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the methyl group on the indole nitrogen and the ketone group at the 4-position of the indole ring distinguishes it from other similar compounds, potentially leading to different pharmacological properties and synthetic applications.
Propiedades
Fórmula molecular |
C13H13NO3 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
methyl 3-(1-methylindol-4-yl)-3-oxopropanoate |
InChI |
InChI=1S/C13H13NO3/c1-14-7-6-9-10(4-3-5-11(9)14)12(15)8-13(16)17-2/h3-7H,8H2,1-2H3 |
Clave InChI |
VXEKFOPPQSAHNS-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C(C=CC=C21)C(=O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



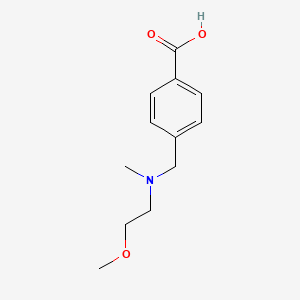

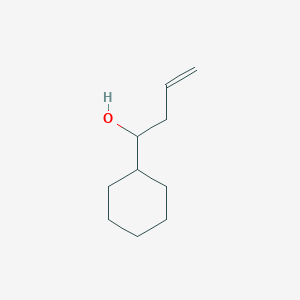
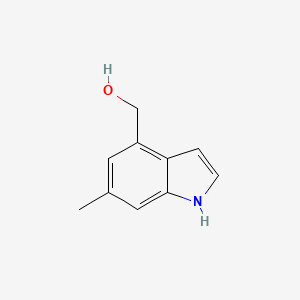

![5-Bromo-2-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12083271.png)
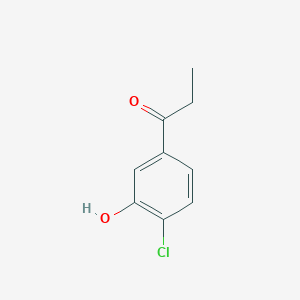
![2-[3-Amino-5-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B12083286.png)


